

Application Notes: Propargylamine in the Development of Corrosion Inhibitors

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Compound of Interest		
Compound Name:	Propargylamine	
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Introduction

Corrosion, the gradual degradation of materials by chemical or electrochemical reaction with their environment, poses a significant economic and safety challenge across numerous industries, including oil and gas, chemical processing, and infrastructure.[1] The use of organic corrosion inhibitors is a primary strategy for mitigating this damage. These inhibitors function by adsorbing onto the metal surface to form a protective film.[2] Among the various classes of organic inhibitors, **propargylamine** and its derivatives have emerged as highly effective compounds, particularly in acidic environments.[3]

Propargylamines are characterized by a propargyl group (-CH₂C≡CH) attached to a nitrogen atom. Their efficacy stems from the synergistic effect of the nitrogen atom's lone pair of electrons and the high electron density of the alkyne's triple bond. These features facilitate strong adsorption onto metal surfaces, creating a robust barrier against corrosive species.[2][4] This document provides a comprehensive overview of the application of **propargylamine** in corrosion inhibition, including its mechanism of action, synthesis, performance data, and detailed experimental protocols for evaluation.

Mechanism of Action

The corrosion inhibition mechanism of **propargylamine** on a metal surface (e.g., steel in an acidic medium) is a multi-faceted process involving adsorption and barrier formation.

Methodological & Application

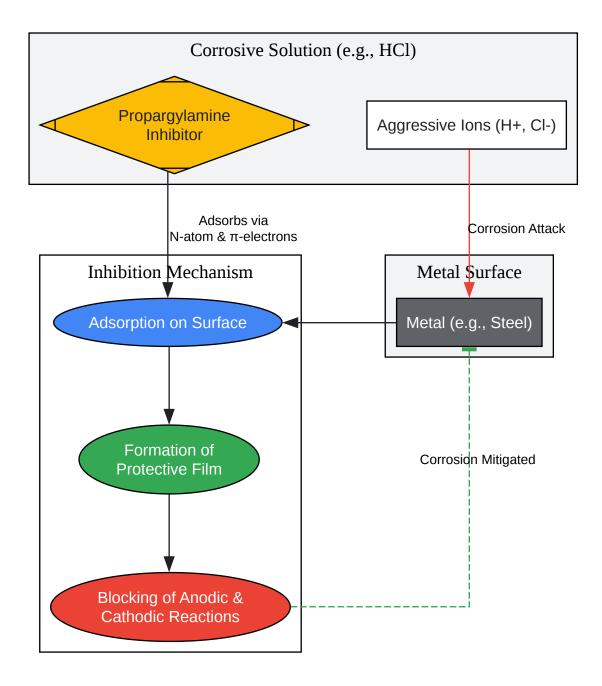




- Adsorption: In an acidic solution, the propargylamine molecule can be protonated. The
 inhibitor molecules are then adsorbed onto the metal surface through a combination of
 physical (electrostatic) and chemical interactions.
 - Physisorption: The protonated amine group is electrostatically attracted to the negatively charged metal surface (due to adsorbed anions like CI⁻).
 - \circ Chemisorption: The lone pair of electrons on the nitrogen atom and the π -electrons of the alkyne triple bond can be shared with the vacant d-orbitals of the metal atoms, forming coordinate covalent bonds.[2]
- Protective Film Formation: This strong adsorption leads to the formation of a dense, thin film on the metal surface.[4] This film acts as a physical barrier, isolating the metal from the aggressive corrosive environment.
- Corrosion Inhibition: By blocking the active sites on the metal surface, the protective film impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[3]

The adsorption process often follows established models like the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the material's surface.[5][6]





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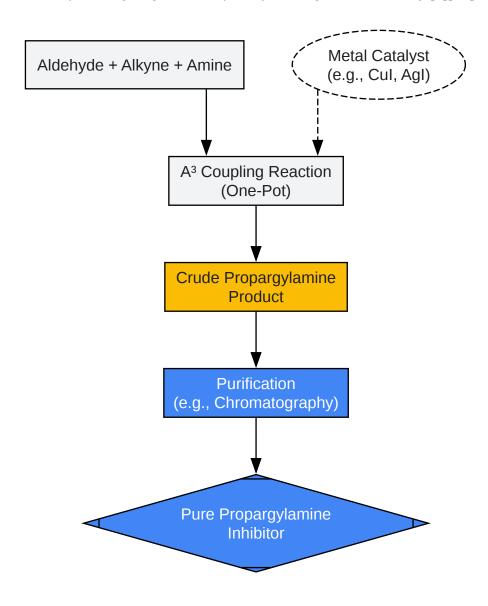
Figure 1: Mechanism of **propargylamine** corrosion inhibition.

Synthesis of Propargylamine-Based Inhibitors

Propargylamines are most commonly synthesized via the A³ coupling reaction, a one-pot, three-component condensation of an aldehyde, a terminal alkyne, and an amine. This method is highly efficient and atom-economical.[7] Various metal catalysts, particularly those based on



copper, gold, or silver, are used to facilitate the reaction.[8] Solvent-free synthesis conditions have also been developed, aligning with the principles of green chemistry.[9][10]



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Figure 2: General workflow for A³ coupling synthesis.

Performance Evaluation Data

The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE%), which can be determined using various electrochemical and gravimetric techniques. The data below is a representative summary of the performance of propargyl alcohol (a closely related and foundational propargyl compound) and other simple **propargylamine** derivatives on steel in acidic media.



Inhibit or	Metal	Mediu m	Conce ntratio n	Metho d	lcorr (μΑ/cm ²)	Rct (Ω·cm²)	IE (%)	Refere nce
Blank	Duplex Steel	15% HCI (55°C)	0 mg/L	PDP	1480	-	-	[11]
Proparg yl Alcohol	Duplex Steel	15% HCI (55°C)	500 mg/L	PDP	310	-	79.1	[11]
Proparg yl Alcohol	Duplex Steel	15% HCI (55°C)	1000 mg/L	PDP	200	-	86.5	[11]
Blank	304L SS	10% HCI (55°C)	0 % (v/v)	Weight Loss	-	-	-	[3]
Proparg yl Alcohol	304L SS	10% HCI (55°C)	0.1 % (v/v)	Weight Loss	-	-	89.2	[3]
Blank	Mild Steel	1 M HCI	0 mM	EIS	-	45	-	[5]
Inhibitor AIZ-3*	Mild Steel	1 M HCI	0.55 mM	EIS	-	1345	96.08	[5]

Note: AIZ-3 is a more complex **propargylamine** derivative, included to show the high efficiencies achievable. Icorr: Corrosion Current Density; Rct: Charge Transfer Resistance; PDP: Potentiodynamic Polarization; EIS: Electrochemical Impedance Spectroscopy; SS: Stainless Steel.

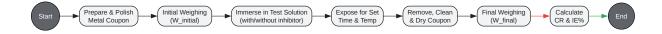
Detailed Experimental Protocols Weight Loss (Gravimetric) Method



This is a fundamental, direct method for determining the average corrosion rate over a period of time.[12]

Protocol:

- Specimen Preparation: Mechanically polish metal coupons (e.g., mild steel, 1x1x0.1 cm) with successive grades of emery paper (e.g., 240 to 600 grit), rinse with deionized water and acetone, dry in warm air, and store in a desiccator.[13]
- Initial Measurement: Accurately weigh each coupon to four decimal places (W_initial) using an analytical balance.
- Immersion: Suspend the coupons in beakers containing the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the propargylamine inhibitor. Ensure the coupons are fully immersed.[14]
- Exposure: Maintain the beakers in a thermostatically controlled water bath at a specified temperature (e.g., 25°C) for a set duration (e.g., 6, 24, 72 hours).[15]
- Cleaning: After the exposure period, remove the coupons. Remove corrosion products by immersing them in a cleaning solution (e.g., 20% NaOH with 2% zinc dust), followed by gentle brushing, rinsing with deionized water and acetone, and drying.[16]
- Final Measurement: Re-weigh the cleaned, dry coupons (W final).
- Calculations:
 - Corrosion Rate (CR) in mm/year = $(K \times \Delta W) / (A \times T \times D)$, where K is a constant (8.76 × 10⁴), ΔW is the weight loss (W_initial W_final) in grams, A is the surface area in cm², T is the immersion time in hours, and D is the metal density in g/cm³.
 - Inhibition Efficiency (IE%) = [(CR_uninhibited CR_inhibited) / CR_uninhibited] × 100.





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Figure 3: Experimental workflow for the weight loss method.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information on the corrosion mechanism, including the properties of the inhibitor film and the charge transfer resistance at the metal-solution interface.[17][18]

Protocol:

- Cell Setup: Use a standard three-electrode electrochemical cell. The working electrode (WE) is the metal specimen, the reference electrode (RE) is typically a Saturated Calomel Electrode (SCE) or Ag/AgCl, and the counter electrode (CE) is a platinum or graphite rod.
 [16]
- Equilibration: Immerse the electrodes in the test solution (with or without inhibitor). Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).[19]
- EIS Measurement: Apply a small amplitude sinusoidal AC potential (e.g., 10 mV) at the steady-state OCP. Scan a wide range of frequencies, typically from 100 kHz down to 10 mHz.[20]
- Data Analysis:
 - Plot the impedance data in Nyquist (Z_imaginary vs. Z_real) and Bode (Impedance/Phase Angle vs. Frequency) formats.
 - Model the data using an appropriate equivalent electrical circuit (EEC). A simple Randles circuit is often used, which includes the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[17]
 - The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct). A larger Rct value indicates better corrosion resistance.
- Calculations:



• Inhibition Efficiency (IE%) = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] × 100.

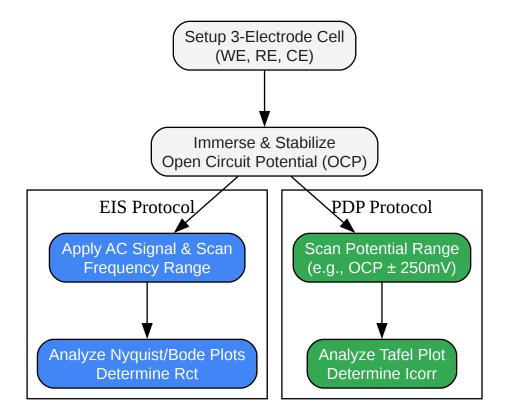
Potentiodynamic Polarization (PDP)

PDP is a rapid electrochemical technique that provides information on corrosion kinetics, including the corrosion potential (Ecorr), corrosion current density (Icorr), and the anodic/cathodic behavior of the system.[21]

Protocol:

- Cell Setup & Equilibration: Use the same three-electrode setup and stabilization procedure as for EIS.[22]
- Polarization Scan: Once the OCP is stable, begin the potential scan. Typically, the potential is scanned from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow, constant scan rate (e.g., 0.5-1 mV/s).[13][16]
- Data Analysis:
 - Plot the results as a Tafel plot (log of current density vs. potential).
 - Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr). The point of intersection gives the corrosion current density (Icorr).
 - A lower Icorr value signifies a lower corrosion rate and better inhibition.
- Calculations:
 - Inhibition Efficiency (IE%) = [(Icorr uninhibited Icorr inhibited) / Icorr uninhibited] × 100.





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Figure 4: General workflow for electrochemical testing (EIS/PDP).

Quantum Chemical Studies

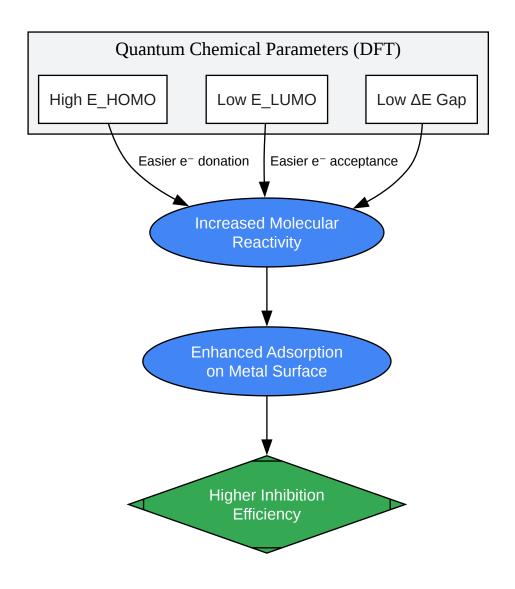
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the inhibition efficiency of molecules and elucidating their adsorption mechanisms at an electronic level.[23] Key quantum chemical parameters are correlated with inhibitor performance:[24]

- E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to the vacant orbitals of the metal, enhancing adsorption.
- E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests the molecule can more readily accept electrons from the metal, forming feedback bonds.



- Energy Gap (ΔE = E_LUMO E_HOMO): A smaller energy gap implies higher reactivity and thus better inhibition efficiency.
- Dipole Moment (μ): A higher dipole moment can increase the adsorption of the inhibitor onto the metal surface.

These theoretical calculations provide valuable insights for designing and screening new, more effective **propargylamine**-based corrosion inhibitors.[25]



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Figure 5: Logic diagram for quantum chemical predictions.



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